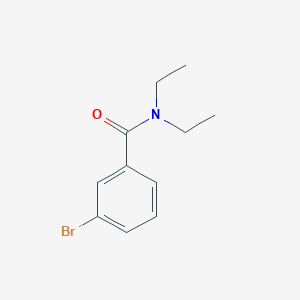

3-bromo-N,N-diethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRXSHWDPARKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391154 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-59-3 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N,n Diethylbenzamide

Established Synthetic Pathways to 3-bromo-N,N-diethylbenzamide

The synthesis of this compound can be achieved through several well-documented chemical transformations. These methods primarily involve the formation of an amide bond between a 3-bromobenzoyl moiety and diethylamine (B46881).

A direct and common method for synthesizing this compound is the acylation of diethylamine with a 3-bromobenzoyl precursor, most notably 3-bromobenzoyl chloride. lookchem.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. rsc.org

Another approach involves the direct coupling of 3-bromobenzoic acid with diethylamine. This transformation requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A documented procedure reports the synthesis of this compound from 3-bromobenzoic acid and triethylamine, achieving a 75% yield. rsc.org

Table 1: Acylation Reaction Data

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromobenzoyl chloride | Diethylamine | This compound | 85% | nih.gov |

| 3-Bromobenzoic acid | Triethylamine | This compound | 75% | rsc.org |

The Mitsunobu reaction offers an alternative route for amide bond formation, converting an alcohol into various functional groups, including amides, using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While not a direct synthesis of this compound from 3-bromobenzoic acid and diethylamine, the Mitsunobu reaction is a powerful tool for constructing the N,N-diethylbenzamide scaffold. commonorganicchemistry.com

The reaction typically involves dissolving an alcohol, a nucleophile (in this case, a compound that can act as a precursor to the amide nitrogen), and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The azodicarboxylate is then added, initiating a cascade of reactions that result in the formation of the desired product. commonorganicchemistry.com For the synthesis of amides, a nitrogen-based nucleophile is employed. tudublin.ie The efficiency of the reaction can be influenced by the pKa of the nucleophile and the reaction conditions. tudublin.iersc.org It is important to note that for the synthesis of amides from amines and carboxylic acids, the direct Mitsunobu reaction can be challenging due to the basicity of the amine and the acidity of the carboxylic acid. However, variations and specific protocols have been developed to address these challenges. rsc.orgacs.org

Organometallic reagents provide a distinct synthetic pathway that does not rely on traditional amide bond formation. One such method is the lithium-halogen exchange reaction. This reaction involves treating an aryl halide with an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), to generate a lithiated aromatic species. This highly reactive intermediate can then be quenched with an appropriate electrophile.

While direct application to the synthesis of this compound is less common, the principles are relevant to the functionalization of related structures. For instance, a related process, directed ortho-metalation, utilizes an amide group to direct lithiation to the adjacent ortho position. google.ca

Mitsunobu Reaction Approaches for N,N-Diethylbenzamide Scaffolds

Advanced Synthetic Strategies for Substituted Benzamides

Beyond the direct synthesis of this compound, advanced synthetic methodologies offer sophisticated approaches to functionalize the benzamide (B126) core, enabling the introduction of various substituents.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of benzamides, the N,N-diethylamide group acts as a potent directed metalation group (DMG). researchgate.netresearchgate.net When treated with a strong base like sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), N,N-diethylbenzamide undergoes lithiation at the ortho position. researchgate.netresearchgate.net This ortho-lithiated intermediate can then react with a variety of electrophiles to introduce substituents specifically at the position adjacent to the amide group. researchgate.net

This strategy allows for the synthesis of a wide array of substituted benzamides that would be difficult to access through classical electrophilic aromatic substitution. google.caacs.org The regioselectivity is high, driven by the coordinating ability of the amide group with the lithium cation. researchgate.net

Table 2: Directed Ortho-Metalation of N,N-diethylbenzamide

| Substrate | Reagents | Intermediate | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| N,N-diethylbenzamide | sec-BuLi, TMEDA | o-lithio-N,N-diethylbenzamide | D2O | o-deuterio-N,N-diethylbenzamide | researchgate.net |

| N,N-diethylbenzamide | sec-BuLi, TMEDA | o-lithio-N,N-diethylbenzamide | CH3I | o-methyl-N,N-diethylbenzamide | researchgate.net |

Electrochemical synthesis has emerged as a sustainable and efficient tool for C-H activation and functionalization. nih.govbeilstein-journals.org These methods utilize electricity as a "reagent" to drive chemical transformations, often avoiding the need for harsh chemical oxidants. nih.govchinesechemsoc.org In the context of benzamides, electrochemical approaches have been successfully employed for C-H functionalization. nih.govbeilstein-journals.org

For example, cobaltaelectro-catalyzed C-H activation has been used for the direct C-H oxygenation of benzamides. nih.gov Similarly, copper-catalyzed electrochemical C-H activation strategies have enabled the synthesis of isoindolones from arylamides. beilstein-journals.org These methods offer a high degree of functional group tolerance and operational simplicity. nih.gov Recent developments have also demonstrated the direct C(sp3)–H amidation of benzylic substrates with benzamides using electrochemical oxidation. acs.org Rhodium-catalyzed electrochemical C-H activation has also been explored for the alkenylation of benzoic acids. chinesechemsoc.org

Directed Ortho-Metalation (DoM) Strategies in Benzamide Functionalization

Optimization of Synthetic Yields and Reaction Conditions for this compound

The optimization of synthetic protocols for this compound focuses on maximizing the product yield and purity by adjusting various reaction parameters.

In the synthesis from 3-bromobenzoic acid and triethylamine, a yield of 75% has been reported. rsc.org The purification was carried out using flash chromatography with a petroleum ether/ethyl acetate (B1210297) (PE/EA) solvent system at a 3:1 ratio. rsc.org Another synthesis, under photoredox conditions, reported a yield of 62%. rsc.org

The reaction involving this compound and pyridin-2-ylmagnesium bromide was conducted in THF at room temperature for 48 hours, resulting in an 80% yield of the subsequent product, (3-bromophenyl)(pyridin-2-yl)methanone. chemicalbook.com This indicates the efficiency of this compound as a reactant under these conditions.

The formation of this compound as a byproduct in palladium-catalyzed reactions highlights the importance of catalyst and base selection to control product selectivity. mdpi.comresearchgate.net In palladium-catalyzed direct arylation reactions, the choice of the palladium catalyst and ligands was found to influence the reactivity of bromobenzamides. For instance, moderate reactivity was observed for 2-bromo-N,N-diethylbenzamide with a specific palladium catalyst, PdCl(C3H5)(dppb). researchgate.net

To avoid undesired side reactions, such as homocoupling in palladium-catalyzed cross-coupling reactions, passing a continuous flow of an inert gas like argon through the reaction mixture can be beneficial. nih.gov

The following table summarizes the reported yields and reaction conditions for the synthesis of this compound and its subsequent reactions:

Reactivity and Reaction Mechanisms of 3 Bromo N,n Diethylbenzamide

C-H Activation Studies and Functionalization

C-H activation is an increasingly important strategy in organic synthesis, offering a direct route to functionalize otherwise unreactive C-H bonds. springerprofessional.de This approach is highly atom-economical and can provide novel pathways for molecular construction. rsc.org

The diethylamide group of 3-bromo-N,N-diethylbenzamide can act as a directing group, facilitating the ortho-functionalization of the benzamide (B126) ring through C-H activation. nih.gov Transition metals can coordinate to the oxygen atom of the amide, bringing the metal center in close proximity to the ortho C-H bonds and enabling their cleavage and subsequent functionalization. mdpi.com

While direct examples of C-H functionalization on the this compound scaffold are not explicitly detailed in the search results, related studies on benzamide derivatives provide strong evidence for this possibility. For example, palladium-catalyzed C-H activation has been used for the oxidative coupling of arene C-H bonds with various partners. semanticscholar.org

A significant area of C-H functionalization is the ortho-acylation of benzamides. This reaction introduces an acyl group at the position adjacent to the amide directing group. Palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids has been reported to proceed with high monoacylation selectivity. nih.gov This method utilizes the weak coordination of the amide oxygen to the palladium catalyst. mdpi.comnih.gov Similarly, rhodium catalysts have been shown to be effective for the oxidative ortho-acylation of benzamides with aldehydes. semanticscholar.orglookchem.com

These ortho-acylation reactions demonstrate the directing ability of the N,N-disubstituted amide group, a key feature of this compound. The presence of the bromo substituent at the meta position would likely influence the electronic properties of the aromatic ring and potentially the regioselectivity of the C-H activation, although this specific interplay is not elucidated in the provided information.

| Reaction Type | Catalyst | Acylating Agent | Directing Group | Reference |

| Decarboxylative ortho-acylation | Palladium | α-Oxocarboxylic acids | Tertiary benzamide | nih.gov |

| Oxidative ortho-acylation | Rhodium | Aldehydes | Tertiary benzamide | semanticscholar.orglookchem.com |

| Decarboxylative ortho-acylation | Palladium | Arylglyoxylic acids | Tertiary benzamide | mdpi.com |

Transition Metal-Catalyzed C-H Functionalization with this compound

Derivatization and Functional Group Transformations of this compound

The chemical structure of this compound, featuring an aryl bromide and a tertiary amide, allows for a diverse range of chemical transformations. These functional groups serve as handles for the introduction of new functionalities and the construction of more complex molecular architectures.

The aryl bromide moiety in this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for the activation of the C-Br bond. For instance, this compound can undergo palladium-catalyzed direct C-H arylation with various heteroarenes. researchgate.net A study showed moderate reactivity for 2-bromo-N,N-diethylbenzamide in such couplings. researchgate.net Additionally, palladium-catalyzed hydroxylation of 4-bromo-N,N-diethylbenzamide has been demonstrated, showcasing a method for introducing hydroxyl groups. acs.org The Buchwald-Hartwig amination is another key transformation, enabling the coupling of aryl halides with amines. mit.edu Research has focused on developing robust catalyst systems to facilitate these challenging C-N cross-coupling reactions. mit.edu Furthermore, palladium-catalyzed chlorocarbonylation of aryl halides, including by inference this compound, provides a route to aroyl chlorides and other carboxylic acid derivatives without the direct use of carbon monoxide. lookchem.com

Nickel-Catalyzed Reactions: Nickel catalysis offers a complementary and sometimes more reactive alternative to palladium. Nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes is a notable application. rsc.org

Other Metal-Catalyzed Couplings: The aryl bromide can also participate in other cross-coupling reactions like the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide.

The following table summarizes some of the key cross-coupling reactions involving the aryl bromide of bromo-N,N-diethylbenzamides:

| Reaction Type | Catalyst System (Example) | Reactant | Product Type | Ref |

| Direct C-H Arylation | Pd(OAc)₂ / KOAc | Heteroarenes | Heteroaryl benzamides | researchgate.net |

| Buchwald-Hartwig Amination | Pd-GPhos / NaOTMS | Primary/secondary amines | N-Aryl amines | mit.edu |

| Hydroxylation | Palladacycle precatalyst | - | Hydroxybenzamides | acs.org |

| Chlorocarbonylation | Palladium(0) / Xantphos | Butyryl chloride | Aroyl chlorides | lookchem.com |

The N,N-diethylamide group is generally robust but can be transformed under specific conditions.

Reduction: The amide can be reduced to the corresponding amine. The use of Schwartz's reagent has been reported for the reduction of amides to aldehydes. unit.no A one-pot reductive functionalization of secondary amides has also been developed, which could potentially be adapted for tertiary amides. acs.org

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-bromobenzoic acid and diethylamine (B46881).

Directed ortho-Metalation (DoM): The amide group is a powerful directing group for ortho-lithiation. unit.noresearchgate.netnih.gov Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of TMEDA leads to deprotonation at the position ortho to the amide, creating a nucleophilic center that can react with various electrophiles. unit.noresearchgate.net This strategy allows for the synthesis of 1,2-disubstituted aromatic compounds. uni-muenchen.de

C-N Bond Cleavage: In some instances, the C-N bond of the amide can be cleaved. For example, intermolecular C-C/C-N σ-bond metathesis enabled by visible light has been reported. rsc.org

Beyond the transformations of the bromo and amide groups, the aromatic ring itself can be functionalized.

Directed ortho-Metalation (DoM): As mentioned previously, the amide group directs metalation to the ortho position. unit.noresearchgate.netnih.gov This is a key strategy for introducing substituents regioselectively. unit.no

C-H Borylation: Iridium-catalyzed C-H borylation reactions allow for the introduction of a boryl group, which can then be used in subsequent cross-coupling reactions. kyoto-u.ac.jp Studies have explored achieving para- and meta-selective C-H borylation of benzamides using cooperative iridium/aluminum catalysis. kyoto-u.ac.jp

Rhodium-Catalyzed C-H Activation: Rhodium complexes can catalyze the enantioselective addition of aryl C-H bonds to nitroalkenes. N,N-diethylbenzamide has been successfully used as a substrate in such transformations. snnu.edu.cn

Transformations of the Amide Functional Group

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. Both computational and experimental methods have been employed to elucidate these pathways.

DFT calculations have provided valuable insights into the mechanisms of various transformations involving benzamides.

Stille Cross-Coupling: DFT studies have been used to investigate the transmetalation step in Stille cross-coupling reactions. researchgate.net These studies have highlighted the role of ligands and coordinating solvents in the reaction mechanism. researchgate.net

C-H Borylation: Computational studies have been used to understand the origin of regioselectivity in iridium-catalyzed C-H borylation reactions of benzamides. kyoto-u.ac.jp For meta-selective borylation, the stability of reaction intermediates derived from C-H activation was found to be a key factor. kyoto-u.ac.jp

Nickel-Catalyzed C-O Bond Activation: DFT calculations have been employed to study the oxidative addition step in nickel-catalyzed reactions, which was identified as the rate-determining step in certain cases.

Mechanism of Action of Related Compounds: In the study of guanidinium (B1211019) drugs with unconventional mechanisms, computational studies, including docking and molecular dynamics, were used to explore the binding mode of the compounds to their protein target. d-nb.info

The following table highlights some of the key findings from computational studies:

| Reaction | Method | Key Finding | Ref |

| Stille Cross-Coupling | DFT | Elucidation of the role of ligands and solvent in the transmetalation step. | researchgate.net |

| C-H Borylation | DFT | The stability of reaction intermediates governs the regioselectivity. | kyoto-u.ac.jp |

| Nickel-Catalyzed C-O Bond Activation | DFT | The oxidative addition step can be the rate-determining step. |

Experimental studies are essential for validating proposed mechanisms and identifying key intermediates.

Directed ortho-Metalation (DoM): The generation of ortho-lithiated species from the reaction of N,N-diethylbenzamide with organolithium reagents has been well-established experimentally. researchgate.net These intermediates can be trapped with various electrophiles, providing evidence for their formation. researchgate.net

Rhodium-Catalyzed C-H Addition: H/D exchange experiments have been conducted to probe the mechanism of rhodium-catalyzed C-H addition to nitroalkenes. snnu.edu.cn The observation of significant deuteration at the ortho position of the benzamide suggests the reversibility of the C-H cleavage step. snnu.edu.cn

Palladium-Catalyzed Reactions: Kinetic studies of putative off-cycle palladium complexes have been performed to understand catalyst deactivation pathways in Buchwald-Hartwig amination reactions. mit.edu

Intermediate Experiments: In the study of intermolecular C-C/C-N σ-bond metathesis, intermediate experiments were conducted to support the proposed reaction pathway. rsc.org

Spectroscopic Characterization in Research of 3 Bromo N,n Diethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of protons and carbon atoms, thereby assembling the complete structure of 3-bromo-N,N-diethylbenzamide.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the protons on the aromatic ring and those on the N,N-diethyl groups.

Research findings have reported the ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃). rsc.org The aromatic region of the spectrum displays a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The protons of the two ethyl groups on the amide nitrogen show characteristic signals as well. Due to restricted rotation around the C-N amide bond at room temperature, the two ethyl groups are often non-equivalent, leading to separate signals for their methylene (B1212753) (NCH₂) and methyl (CH₃) protons. These signals typically appear as broad singlets or distinct quartets and triplets. rsc.org

The specific chemical shifts (δ) are crucial for assignment. The protons on the aromatic ring are deshielded and appear at higher chemical shifts (downfield) compared to the aliphatic protons of the ethyl groups.

Interactive Table 1: Representative ¹H NMR Data for this compound Data obtained in Chloroform-d (CDCl₃) at 400 MHz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 – 7.30 | m (multiplet) | 4H | Aromatic protons (C₆H₄) |

| 3.54 | s (broad) | 2H | Methylene protons (-NCH₂) |

| 3.24 | s (broad) | 2H | Methylene protons (-NCH₂) |

| 1.32 – 1.00 | m (multiplet) | 6H | Methyl protons (-CH₃) |

Note: The appearance of broad singlets or complex multiplets for the ethyl groups is characteristic of hindered rotation around the amide bond.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum confirms the presence of the carbonyl carbon of the amide group, the six carbons of the benzene ring (with the carbon attached to the bromine atom showing a characteristic shift), and the carbons of the two ethyl groups. rsc.org Similar to the ¹H NMR, the non-equivalence of the ethyl groups can result in separate signals for the methylene and methyl carbons. rsc.org The carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm value).

Interactive Table 2: Representative ¹³C NMR Data for this compound Data obtained in Chloroform-d (CDCl₃) at 101 MHz. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | Carbonyl carbon (C=O) |

| 137.3 | Aromatic carbon (C-Br) |

| 129.0 | Aromatic carbon (CH) |

| 128.3 | Aromatic carbon (CH) |

| 126.2 | Aromatic carbon (CH) |

| 43.2 | Methylene carbon (-NCH₂) |

| 39.2 | Methylene carbon (-NCH₂) |

| 14.2 | Methyl carbon (-CH₃) |

| 12.9 | Methyl carbon (-CH₃) |

Advanced NMR Techniques for Complex Structural Analysis

While ¹H and ¹³C NMR provide fundamental structural data, advanced 2D NMR techniques can be employed for a more rigorous and unambiguous assignment of all signals, especially for complex molecules. unit.no For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl groups (i.e., which methylene protons are coupled to which methyl protons) and the coupling relationships between adjacent protons on the aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the methylene proton signals to the methylene carbon signals).

While specific studies applying these advanced techniques to this compound are not widely detailed, their application is a standard procedure in modern structural elucidation. unit.noipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, serving as a definitive confirmation of its identity.

For this compound (C₁₁H₁₄BrNO), HRMS analysis is typically performed using electrospray ionization (ESI). The technique measures the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the expected formula. A close match between the found and calculated values confirms the elemental composition. rsc.org

Interactive Table 3: Representative HRMS Data for this compound

| Ion | Calculated m/z for [C₁₁H₁₅BrNO]⁺ | Found m/z rsc.org |

| [M+H]⁺ | 256.0437 | 256.0437 |

Note: The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺), further confirming the presence of a bromine atom.

LC-MS and GC-MS for Purity Assessment

Assessing the purity of a synthesized compound is critical. Hyphenated techniques that couple a chromatographic separation method with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are ideal for this purpose. unit.no

In these methods, the sample is first injected into the chromatograph, which separates the components of the mixture. As each component, including the target compound, elutes from the chromatography column, it enters the mass spectrometer, which acts as a detector. The MS confirms the identity of the eluting compound by its mass-to-charge ratio and can identify any impurities present in the sample.

GC-MS: This technique is suitable for volatile and thermally stable compounds like N-alkylbenzamides. researchgate.net It is often used to confirm the absence of starting materials or by-products after synthesis and purification. rsc.org

LC-MS: This is a versatile technique used for a wide range of compounds. rsc.org It is particularly useful for monitoring the progress of a reaction and for the final purity analysis of the purified product, providing both retention time and mass data to confirm the identity and homogeneity of the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, obtained using Attenuated Total Reflectance (ATR), displays several characteristic absorption bands that confirm its structure. rsc.org

The most prominent feature in the spectrum is the strong absorption band at 1630 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the tertiary amide group. rsc.org The region between 2875 cm⁻¹ and 2964 cm⁻¹ shows multiple peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the ethyl groups. rsc.org

Vibrations associated with the aromatic ring are also observed. A peak at 1607 cm⁻¹ can be attributed to C=C stretching vibrations within the benzene ring. rsc.org The C-N stretching vibration of the diethylamino group is typically found in the fingerprint region, with a notable band appearing at 1228 cm⁻¹. rsc.org Furthermore, the presence of the bromine substituent on the aromatic ring is suggested by low-frequency bands, including those at 743, 630, and 613 cm⁻¹. rsc.org

Table 1: Infrared (IR) Spectroscopy Data for this compound rsc.org

| Absorption Band (ν, cm⁻¹) | Functional Group Assignment |

| 2964, 2933, 2875 | C-H Stretch (Aliphatic) |

| 1630 | C=O Stretch (Tertiary Amide) |

| 1607 | C=C Stretch (Aromatic) |

| 1455 | C-H Bend (Aliphatic) |

| 1228 | C-N Stretch |

| 743 | C-H Bend (Aromatic, out-of-plane) / C-Br Stretch |

| 630, 613 | C-Br Stretch / Aromatic Ring Bend |

Note: The table presents selected key peaks from the provided data. The original data includes additional peaks in the fingerprint region (1400-600 cm⁻¹) that contribute to the unique spectral signature of the compound.

Computational Chemistry and Theoretical Modeling of 3 Bromo N,n Diethylbenzamide

Quantum Chemical Calculations on 3-bromo-N,N-diethylbenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the molecule's electronic environment and geometry.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

The electronic properties of substituted benzamides are of significant interest in fields like medicinal chemistry and materials science. For instance, the electronic effects of substituents on the benzamide (B126) scaffold can influence biological activity, as seen in studies of related benzamide derivatives as potential antibacterial agents or enzyme inhibitors. nih.govtandfonline.com In the case of this compound, the bromine atom, an electron-withdrawing group, is expected to significantly influence the electronic landscape of the aromatic ring.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Polarizability | 24.4 | ų |

| Molar Refractivity | 61.6 | cm³/mol |

| Surface Tension | 40.1 | dyne/cm |

| LogP | 2.9311 | |

| Topological Polar Surface Area (TPSA) | 20.31 | Ų |

Note: These values are computationally predicted and serve as estimates of the compound's properties. epa.gov

Theoretical Predictions of Reactivity and Selectivity in Chemical Reactions

Theoretical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this, as the energy and localization of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

In palladium-catalyzed cross-coupling reactions, for example, the electronic nature of bromo-aromatic substrates plays a crucial role in the reaction's efficiency and outcome. Computational studies on similar bromo-aromatic compounds have shown that electron-withdrawing substituents can enhance the electrophilicity of the arylpalladium intermediates, thereby facilitating the reaction. researchgate.net This suggests that the bromine substituent in this compound would make the aromatic ring susceptible to certain catalytic C-H activation and functionalization reactions. researchgate.net The regioselectivity of such reactions can also be rationalized through computational modeling of the transition states of different possible reaction pathways.

Conformational Analysis and Molecular Geometries

The three-dimensional structure of this compound, including the orientation of the diethylamide group relative to the brominated phenyl ring, is crucial for its interactions with other molecules. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the most stable conformers of the molecule.

For N,N-diethylbenzamides, the rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the possible existence of different rotamers. rsc.org Furthermore, the ethyl groups can adopt various conformations. Computational searches, such as Monte Carlo or systematic grid scans followed by energy minimization, can map the potential energy surface and identify the global and local energy minima corresponding to stable conformations. acs.org Understanding the preferred molecular geometry is essential for interpreting spectroscopic data and for modeling receptor-ligand interactions in biological systems.

Computational Approaches to Understanding Reaction Pathways and Transition States

Computational chemistry provides the tools to explore the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

Techniques such as synchronous transit methods are employed to locate transition state geometries. nih.gov Once located, the energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding reaction kinetics. For instance, in the context of palladium-catalyzed reactions, DFT calculations can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net These computational insights can help explain experimentally observed product distributions and guide the optimization of reaction conditions.

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Data

By systematically studying a series of related compounds, computational methods can establish quantitative structure-activity relationships (QSAR) and structure-selectivity relationships (QSSR). These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed activities or selectivities.

For example, QSAR studies on substituted benzamides have been used to develop models that predict their antibacterial or anti-HIV activity based on calculated physicochemical parameters. ingentaconnect.comnih.gov In the context of this compound, theoretical data can be used to understand how the position and nature of the substituent on the phenyl ring influence its reactivity in a particular class of reactions. For instance, comparing the calculated properties and predicted reactivity of this compound with its 2-bromo and 4-bromo isomers, as well as with other substituted benzamides, can reveal important trends that guide the design of new molecules with desired properties. tandfonline.comacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-N,N-diethylbenzamide |

Advanced Applications and Research Directions for 3 Bromo N,n Diethylbenzamide As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-bromo-N,N-diethylbenzamide serves as a versatile starting material in the creation of intricate organic molecules. Its structure, featuring a bromine atom and a diethylamide group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable component in multi-step syntheses.

Design and Construction of Multi-Substituted Aromatic Systems

The bromine atom on the aromatic ring of this compound is a key functional group for introducing further substituents. This is often achieved through cross-coupling reactions, where the bromine is replaced by other molecular fragments. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to form new carbon-carbon bonds, leading to the construction of complex biaryl systems. The diethylamide group can direct reactions to specific positions on the aromatic ring, a process known as directed ortho-metalation. This allows for the controlled introduction of functional groups at positions adjacent to the amide. researchgate.net This strategic functionalization is crucial for building polysubstituted aromatic compounds with precise arrangements of different chemical groups. researchgate.net

Furthermore, the diethylamide group itself can be a point of modification. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, or reduced to an amine. These transformations open up additional pathways for creating diverse molecular architectures.

Below is a table summarizing the use of this compound as a precursor in the synthesis of multi-substituted aromatic systems:

Interactive Data Table: Synthesis of Multi-Substituted Aromatic Systems| Product | Reaction Type | Reagents | Significance |

|---|---|---|---|

| 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | Metalation and Trifluoromethylation | Lithium diisopropylamide (LDA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-CF₃) | Intermediate for complex organic molecules with enhanced reactivity. |

| o-Bromobenzamides | Ipso bromodesilylation | Bromine | Regiospecific synthesis of ortho-brominated benzamides. researchgate.net |

| Arylated benzamides | Palladium-catalyzed cross-coupling | Organozinc reagents | Formation of C-C bonds to create biaryl structures. uni-muenchen.de |

| C5-arylated heteroarenes | Palladium-catalyzed direct arylation | Heteroarenes, Pd(OAc)₂ | Synthesis of heteroaryl benzamides. researchgate.net |

The structural features of this compound and its derivatives make them suitable for incorporation into larger, more complex structures like macrocycles and host-guest systems. Macrocycles are large ring-shaped molecules, and the benzamide (B126) unit can be integrated into the cyclic framework.

One notable application is in the development of capping agents for cyclodextrins. wm.edu Cyclodextrins are naturally occurring macrocycles made of sugar units, which can encapsulate other molecules (guests) within their cavity. Capping a cyclodextrin involves attaching a molecule to one or both of its openings, which can enhance its ability to selectively bind to guest molecules, mimicking the function of enzymes. wm.edu Derivatives of benzamides can be designed to act as these caps. For example, benzophenone-3,5-dicarboxylic acid, which can be synthesized from precursors related to benzamides, has been explored as a double capping agent for β-cyclodextrin. wm.edu

Role in the Development of Novel Catalysts and Ligands

Derivatives of this compound are utilized in the creation of new catalysts and ligands for transition metal-catalyzed reactions. The benzamide framework can be chemically modified to include atoms or groups that can coordinate to a metal center, forming a catalytically active complex.

For example, the bromine atom can be replaced with phosphorus-containing groups to create phosphine (B1218219) ligands. These ligands are widely used in palladium-catalyzed cross-coupling reactions, influencing the catalyst's activity and selectivity. lookchem.com The development of new ligands is crucial for advancing synthetic methodologies, enabling more efficient and selective chemical transformations. Research has focused on creating bulky amine palladium complexes and GPhos-supported palladium catalysts for C-N cross-coupling reactions. researchgate.netmit.edu

Exploration in Advanced Materials Science (e.g., Organic Electroluminescent Materials)

The unique electronic properties of molecules derived from this compound make them promising candidates for applications in materials science. smolecule.com In particular, they have been investigated for their potential use in organic electroluminescent materials, which are the key components of organic light-emitting diodes (OLEDs). lookchem.com

OLEDs are used in displays for televisions, smartphones, and other electronic devices. The performance of an OLED is highly dependent on the organic materials used in its emissive layer. Researchers are constantly searching for new materials that can improve the efficiency, stability, and color purity of OLEDs. Biphenyl derivatives, which can be synthesized from this compound, are a class of compounds that have shown potential in this area. Novel phosphorescent platinum complexes with tetradentate ligands have been developed for use in OLED devices. lookchem.com Additionally, aza-dibenzothiophene and aza-dibenzofuran compounds have been created for improved stability and efficiency in OLEDs. google.com

Strategic Intermediate for Chemical Probe Development and Derivatization for Research Tools

This compound serves as a valuable intermediate in the synthesis of chemical probes and research tools. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in living systems.

The ability to easily modify the structure of this compound through reactions at the bromine atom and the amide group makes it an ideal scaffold for creating a library of related compounds. These compounds can then be screened for their biological activity. For instance, derivatives of benzamides have been investigated as potential fluorescent probes for biological imaging. The introduction of a fluorophore (a fluorescent chemical group) onto the benzamide structure can create a molecule that lights up when it binds to its target, enabling researchers to visualize biological processes in real-time.

Below is a table of compound names mentioned in the article:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-N,N-diethylbenzamide?

- Methodological Answer : The synthesis typically involves reacting 3-bromobenzoyl chloride with diethylamine in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux in an aprotic solvent like dichloromethane or toluene. Purification is achieved via flash column chromatography (silica gel, hexane/EtOAc gradients) .

- Example Reaction :

| Reagent/Condition | Role | Yield | Source |

|---|---|---|---|

| 3-Bromobenzoyl chloride | Substrate | - | |

| Diethylamine | Nucleophile | >90% | |

| Thionyl chloride | Dehydrating agent | - |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR (1H/13C): To confirm substituent positions and diethylamide conformation.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) .

- Mass Spectrometry (APCI+) : Validates molecular weight (e.g., m/z = 323.85 [M+H⁺] for derivatives) .

- X-ray Crystallography : Resolves steric effects of the diethyl groups (using SHELX software for refinement) .

Advanced Research Questions

Q. How can ruthenium-catalyzed C–H arylation be applied to modify this compound?

- Methodological Answer : Ru-catalyzed C–H activation enables direct coupling of the benzamide with aromatic/heteroaryl halides. For example, coupling this compound with 2-methoxybenzoic acid under Ru catalysis yields biphenyl derivatives. Optimize conditions using:

- Catalyst: Ru-complexes (e.g., [RuCl₂(p-cymene)]₂).

- Solvent: DMF or toluene at 100–120°C.

- Additives: AgOTf or Cu(OAc)₂ to enhance regioselectivity .

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The bromine at the meta-position activates the ring for NAS due to its electron-withdrawing nature. Comparative studies with chloro analogs (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) show bromine’s higher leaving-group ability, enabling substitutions at milder conditions (e.g., 80°C with NaN₃ vs. 150°C for chlorine) .

- Reactivity Table :

| Substituent | Reaction Temp (°C) | Yield | Nucleophile |

|---|---|---|---|

| Br | 80 | 85–90% | NaN₃ |

| Cl | 150 | 70–75% | NH₃/EtOH |

Q. What strategies resolve contradictions in substituent reactivity data during derivatization?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) are addressed by:

- Kinetic vs. Thermodynamic Control : Varying reaction times/temperatures.

- Computational Modeling : DFT calculations to predict transition states.

- Isotopic Labeling : Tracking substituent migration (e.g., using ²H/¹³C isotopes) .

Q. How to design experiments to study steric effects of N,N-diethyl groups in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., N,N-dimethyl vs. diethyl) and measure coupling efficiency.

- X-ray Analysis : Quantify torsional angles of diethyl groups to correlate steric hindrance with reaction rates .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC .

Q. What methods determine the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation.

- Refinement : SHELXL for structure solution and SHELXPRO for macromolecular interfaces.

- Validation : Check R-factors (<5%) and residual electron density maps .

Key Considerations for Researchers

- Data Contradictions : Cross-validate synthetic yields with multiple characterization techniques (e.g., NMR and LC-MS).

- Advanced Applications : Explore pharmacological potential by modifying the bromine substituent (e.g., coupling with bioactive heterocycles) .

- Safety : Follow MSDS guidelines for handling brominated amides (e.g., avoid inhalation/contact; use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.